N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDJRWGKSVZSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anti-cancer Activity
Recent studies have indicated that derivatives of pyridazine compounds, including N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, exhibit significant anti-cancer properties. For example, research has shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Properties
Inhibition of phosphodiesterase 4 (PDE4) is another notable application of this compound class. PDE4 inhibitors are known to elevate levels of cyclic AMP (cAMP), leading to reduced inflammation and immune response modulation. This characteristic makes this compound a candidate for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
Case Study 1: PDE4 Inhibition
A study highlighted the synthesis of new pyridazine derivatives that showed promising PDE4 inhibitory activity. The results indicated that these compounds could significantly reduce TNF-alpha release in human immune cells, suggesting potential use in treating autoimmune conditions .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The study reported IC50 values in the low micromolar range, indicating strong potency against these cancer types .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, enabling comparisons based on core scaffolds, substituents, and biological activities. Key analogues include:
Key Comparisons
Receptor Targeting: The pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists in ) share the 4-bromophenylacetamide moiety with the target compound. In contrast, triazole-based analogs () exhibit distinct hydrogen-bonding patterns (N–H⋯S vs. N–H⋯N), which may influence their efficacy against HIV-1 RT versus FPR2 .
Enzyme Inhibition :
- Pyridine-containing acetamides like 5RGZ () bind SARS-CoV-2 protease via interactions with HIS163 and ASN142. The target compound’s pyridazine-pyridine scaffold could occupy similar pockets but with altered steric or electronic profiles .
Physicochemical Properties :
- Analogs in (e.g., 5k, 5l) show yields of 70–78% and melting points of 80–118°C, suggesting moderate synthetic accessibility. The target compound’s lack of methoxy/fluoro substituents may improve solubility compared to 5m or 5n .
Crystallographic Data :
- The triazole analog () crystallizes in a centrosymmetric dimer via N–H⋯N bonds, whereas pyridazine derivatives (e.g., FPR2 agonists) likely adopt conformations favoring hydrophobic interactions with receptor pockets .
Research Findings
- FPR Agonism : Pyridazin-3(2H)-ones with 4-bromophenyl groups exhibit mixed FPR1/FPR2 activity, but the target compound’s unmodified pyridazine ring may enhance selectivity for FPR2 due to reduced steric hindrance .
- Antiviral Potential: Structural parallels to SARS-CoV-2 protease inhibitors () suggest the pyridazine-pyridine core could bind viral enzymes, though computational modeling is needed to confirm .
- Synthetic Challenges : Unlike triazole derivatives (), the pyridazine scaffold may require specialized coupling reagents for sulfanylacetamide formation, impacting scalability .
Biological Activity
N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and findings from various studies.
Compound Overview
Chemical Structure:
this compound features a bromophenyl group, a pyridinyl moiety, and a pyridazinyl sulfanyl acetamide structure. It can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 396.28 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinyl Core: This is achieved through cycloaddition reactions followed by hydrazine condensation.
- Bromination of Aniline Derivatives: The bromophenyl group is introduced via bromination followed by coupling with the pyridazinyl core.
- Nucleophilic Substitution: The sulfanylacetamide moiety is attached through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various signaling pathways. The compound may exert its effects by modulating the activity of these targets, leading to significant physiological responses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related compounds in the same structural class. For instance, N-(substituted phenyl)-2-chloroacetamides demonstrated efficacy against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The presence of halogenated substituents was found to enhance lipophilicity, facilitating cellular membrane penetration and increasing antimicrobial activity .
Inhibition Studies
Inhibitory activities against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes, have been observed in related pyridazin derivatives. These compounds showed promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to modulate cyclic adenosine monophosphate (cAMP) levels .
Case Studies and Research Findings
-
Antimicrobial Testing:
A study evaluated a series of N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity through quantitative structure–activity relationship (QSAR) analysis. Compounds with brominated phenyl rings exhibited enhanced activity against Gram-positive bacteria due to their structural properties . -
PDE4 Inhibition:
Research into new pyridazin derivatives revealed that they serve as selective inhibitors of PDE4, demonstrating potential therapeutic applications in managing inflammatory diseases . -
Structure-Activity Relationship (SAR):
The modification of substituents on the phenyl ring significantly influenced biological activity. Compounds with specific halogen substitutions showed increased potency against targeted pathogens due to improved pharmacokinetic properties .
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence synthetic and purification strategies?
Answer: The compound exhibits a hydrogen bond donor count of 1, acceptor count of 5, and 5 rotatable bonds, as calculated from its molecular structure . These properties suggest moderate solubility in polar solvents (e.g., DMSO or ethanol) and potential challenges in crystallization due to conformational flexibility. The XlogP value of 2.6 indicates moderate lipophilicity, guiding solvent selection for extraction (e.g., ethyl acetate or dichloromethane). Purification via column chromatography should account for its topological polar surface area (87.5 Ų), which may necessitate gradient elution with polar/non-polar solvent mixtures.
Q. How can researchers design a synthetic route for this compound, considering functional group compatibility?
Answer: A stepwise approach is recommended:
Core assembly : Couple the pyridazine-thiol moiety with the bromophenylacetamide backbone via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), leveraging the reactivity of the sulfanyl group .
Protection strategies : Use tert-butoxycarbonyl (Boc) groups to shield the pyridin-3-yl nitrogen during coupling steps, preventing undesired side reactions .
Purification : Employ recrystallization from ethanol/water mixtures to isolate the final product, exploiting differences in solubility driven by the bromine substituent’s electron-withdrawing effects .
Advanced Research Questions
Q. What crystallographic techniques are recommended for determining its molecular structure, and how can SHELX programs be optimized for refinement?
Answer:
- Data collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) to mitigate absorption effects from the bromine atom .
- Refinement : Apply SHELXL2016 for least-squares refinement with anisotropic displacement parameters for non-H atoms. Use the TWIN and BASF commands if twinning is observed (common in flexible sulfanyl-acetamides) .
- Validation : Cross-validate hydrogen bonding geometry with PLATON to ensure R-factor convergence below 0.05 .
Q. How do intramolecular interactions (e.g., N–H⋯S hydrogen bonds) influence conformational stability and supramolecular assembly?
Answer:
- Intramolecular effects : The N–H⋯S hydrogen bond forms a 5-membered pseudo-ring, stabilizing a planar conformation of the pyridazine-thiol moiety. This reduces rotational entropy, as evidenced by torsional angle restraints in related structures .
- Intermolecular packing : Weak C–H⋯N/O interactions propagate centrosymmetric dimers in the crystal lattice, with stacking distances of 3.4–3.6 Å between pyridazine and bromophenyl rings. Such interactions can be probed via Hirshfeld surface analysis .
Q. What methodologies are employed to evaluate its potential as an enzyme inhibitor (e.g., HIV-1 reverse transcriptase)?
Answer:
- Docking studies : Use AutoDock Vina to model interactions between the pyridazine-thiol group and the enzyme’s hydrophobic pocket (e.g., HIV-1 RT’s non-nucleoside binding site). The bromophenyl group may enhance binding via halogen-π interactions .
- Kinetic assays : Measure IC₅₀ values via fluorescence-based assays (e.g., inhibition of dNTP incorporation), comparing results with control inhibitors like efavirenz. Adjust substituents on the pyridin-3-yl ring to optimize potency .
Q. How do structural variations (e.g., halogen substitution) affect bioactivity and conformational dynamics?
Answer:
- Halogen effects : Replacing the 4-bromophenyl group with 4-chloro or 4-fluoro analogs alters electron density distribution, impacting binding to targets like RT. For example, chlorine’s smaller van der Waals radius may reduce steric hindrance in tight binding pockets .
- Conformational analysis : Compare torsion angles (C–S–C–N) in derivatives using DFT calculations (B3LYP/6-31G* level). Increased rigidity correlates with improved metabolic stability .
Q. How can researchers resolve contradictions in crystallographic data (e.g., disordered sulfanyl groups)?
Answer:
- Disorder modeling : Split the sulfanyl group into two positions with occupancy factors refined via SHELXL’s PART command. Apply geometric restraints (e.g., S–C bond length = 1.81 Å) to prevent overparameterization .
- Validation metrics : Cross-check residual density maps (<±0.3 eÅ⁻³) and Rint values (<5%) to ensure data reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
